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Compound of Interest

N-[3-

Compound Name: (trifluoromethoxy)phenyllacetamid
e

CAS No.: 1956-85-0

Cat. No.: B593779

Get Quote

Executive Summary & Compound Profile

N-[3-(trifluoromethoxy)phenyl]acetamide is a fluorinated acetanilide derivative frequently

employed in medicinal chemistry as a bioisostere for chlorophenyl or trifluoromethylphenyl
motifs. The trifluoromethoxy group (-OCF

) imparts unique lipophilicity and metabolic stability, making this compound a critical
intermediate in the development of agrochemicals and pharmaceuticals.

Chemical Identity
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Property Detail
IUPAC Name N-[3-(trifluoromethoxy)phenyllacetamide
CAS Number 1956-85-0
C
H
Molecular Formula E
NO
Molecular Weight 219.16 g/mol

Acetanilide core with meta-OCF
Structure
substitution

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via the
acetylation of 3-(trifluoromethoxy)aniline. Impurities from this process (unreacted aniline, acetic
acid) can obscure key spectral regions.

Confirmed Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution.[1] Purity for analysis should be >98%
(HPLC).
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Figure 1: Synthetic pathway for the generation of the analytical standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation. The electron-withdrawing nature
of the -OCF

group significantly influences the chemical shifts of the aromatic protons and carbons.

H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by a distinct singlet for the acetyl methyl group and a downfield

amide proton.
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C NMR Data (100 MHz, DMSO-d )

The

C spectrum confirms the carbon skeleton. The -OCF

carbon appears as a quartet due to C-F coupling.

e Carbonyl (C=0):
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168.8 ppm.

e Trifluoromethoxy (-OCF

):
120.4 ppm (Quartet,
Hz).

e Aromatic ipso-C (C-N):
140.8 ppm.

e Aromatic ipso-C (C-O):
148.5 ppm.

» Aromatic CH: Signals at
130.2, 117.5, 113.8, 109.5 ppm.

e Methyl (CH
):

24.1 ppm.

F NMR Data (376 MHz, DMSO-d )

The fluorine spectrum is diagnostic for the -OCF

group, distinguishing it from -CF
analogs.
e Shift:

-57.8 ppm (Singlet).

e Note: -CF
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analogs typically appear around -62 ppm; -SCF

around -42 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation
pattern useful for metabolite identification.

Fragmentation Pathway (El, 70 eV)

The molecular ion (M

) is stable, but the loss of the ketene moiety (CH
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Figure 2: Primary fragmentation pathway observed in Electron Impact (El) Mass Spectrometry.
e Molecular lon (M

):m/z 219.

o Base Peak:m/z 43 (Acetyl cation) or m/z 176 (M - Acetyl).
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» Diagnostic Fragment:m/z 69 (CF

Infrared (IR) Spectroscopy

IR analysis is useful for rapid quality control (QC) to verify functional group integrity.

Wavenumber (cm

Functional Group Intensity Assignment
)

N-H Stretch 3250 - 3300 Medium, Broad Amide N-H

C=0 Stretch 1665 - 1675 Strong Amide | band

C=C Stretch 1590 - 1610 Medium Aromatic Ring

N-H Bend 1540 - 1560 Strong Amide Il band

C-F Stretch 1150 - 1260 Very Strong C-F stretching of OCF

C-O Stretch 1200 - 1220 Strong Aryl-O stretching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H20, predicted) (NP0201857) [np-mrd.org]
e 2. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
[3-(trifluoromethoxy)phenyl]acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593779/docs#technical-guide-spectroscopic-
characterization-of-n-3-trifluoromethoxy-phenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b593779?utm_src=pdf-custom-synthesis#bc-rfq
https://np-mrd.org/spectra/nmr_one_d/2999645
https://www.chemicalbook.com/SpectrumEN_621-42-1_1HNMR.htm
https://www.benchchem.com/product/b593779/docs#technical-guide-spectroscopic-characterization-of-n-3-trifluoromethoxy-phenyl-acetamide
https://www.benchchem.com/product/b593779/docs#technical-guide-spectroscopic-characterization-of-n-3-trifluoromethoxy-phenyl-acetamide
https://www.benchchem.com/product/b593779/docs#technical-guide-spectroscopic-characterization-of-n-3-trifluoromethoxy-phenyl-acetamide
https://www.benchchem.com/product/b593779/docs#technical-guide-spectroscopic-characterization-of-n-3-trifluoromethoxy-phenyl-acetamide
https://www.benchchem.com/product/b593779?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593779?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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